molecular formula C19H16F2N2O4 B2477667 [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate CAS No. 1099790-32-5

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate

Cat. No. B2477667
M. Wt: 374.344
InChI Key: ZDANYYLPTSTYIO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an aniline group (anilino), a cyanomethyl group, an ester group (acetate), and a difluoromethoxy group attached to a phenyl ring. These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl rings. The presence of the electron-donating methoxy group and the electron-withdrawing cyanomethyl group could potentially influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the aniline group could undergo reactions typical of amines, such as acylation or alkylation. The ester group could undergo hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the ester and the aniline could make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic synthesis has explored the development of novel fluorinated compounds due to their unique chemical properties and potential applications in various industries. For instance, a study by Yavari, Nasiri, and Djahaniani (2005) demonstrates the synthesis of fluorinated dialkyl 1‐Aryl‐4‐alkoxy‐5‐oxo‐2,5‐dihydro‐1H‐pyrrole‐2,3‐dicarboxylates through a multistep reaction involving alkyl 2-(2-fluoro-anilino)-2-oxo-acetates. This process showcases the complex reactions possible with fluorinated aniline derivatives, which might share similarities with the compound of interest due to the presence of fluorinated phenyl groups and anilino moieties (Yavari, Nasiri, & Djahaniani, 2005).

Photochemical Behavior and Charge Transfer

The study of photochemical behavior and intramolecular charge transfer in N-aryl-substituted compounds has revealed significant insights into their electronic properties. Research by Yang et al. (2004) investigated the substituent-dependent photoinduced intramolecular charge transfer in trans-4-(N-arylamino)stilbenes. The findings highlight how the photochemical properties of these compounds can vary based on the substituents attached to the aryl group, potentially relevant to the study of compounds like "[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate" which contains anilino groups (Yang et al., 2004).

Catalytic Applications and Reactivity

The catalytic applications and reactivity of complex organic molecules, including those containing aniline derivatives, are of significant interest in synthetic chemistry. A study by Kurosu et al. (2012) on the selective esterifications of primary alcohols in a water-containing solvent using Oxyma and its derivatives highlights innovative approaches to esterification reactions. This research may provide insights into the reactivity of compounds with similar functional groups or structural elements (Kurosu et al., 2012).

Future Directions

The future directions for this compound would depend on its potential applications. It could be studied further for its chemical reactivity, potential uses, and safety profile .

properties

IUPAC Name

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c20-19(21)27-16-8-6-14(7-9-16)12-18(25)26-13-17(24)23(11-10-22)15-4-2-1-3-5-15/h1-9,19H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDANYYLPTSTYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC(=O)CC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate

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